N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:
- 3,5-Dimethylphenyl group at the N-position, providing steric bulk and moderate lipophilicity.
- 2-Thioxo moiety, replacing the traditional 2-oxo group, which influences electronic distribution and binding affinity.
- 6-Methyl group, contributing to steric stabilization .
These features differentiate it from related compounds, as discussed below.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(6-7-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRYETMIJZTDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine derivatives class. This compound exhibits a complex structure characterized by various functional groups that may enhance its biological activity. This article explores the biological activities associated with this compound, including potential pharmacological effects based on existing literature.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound includes:
- Thioxo group : Contributes to the reactivity and potential biological interactions.
- Carboxamide functional group : May enhance solubility and biological activity.
- Aromatic rings : The presence of ethoxy and hydroxy groups on the aromatic ring can influence its pharmacological properties.
Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities. These include:
While specific research on the mechanism of action for this compound is sparse, related compounds in the tetrahydropyrimidine class have been studied for their interactions with:
- Enzymes : Inhibition or modulation of enzyme activity involved in inflammation or pain pathways.
- Cellular receptors : Binding to receptors that mediate pain or inflammatory responses.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(2,4-dimethylphenyl)-6-(3-fluorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide | Contains fluorophenyl and methyl groups | Analgesic properties |
| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives | Variations in substituents on the pyrimidine ring | Diverse biological activities |
| (S)-ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Ethoxy and hydroxy groups present | Potential anti-inflammatory effects |
Scientific Research Applications
The compound has shown promising results in various biological assays:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. In vitro evaluations have demonstrated significant inhibition of cell proliferation in several cancer cell lines. For example, it has been tested against human tumor cells with promising results in reducing cell viability .
- Anti-inflammatory Properties : Molecular docking studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for the treatment of inflammatory diseases. The potential to modulate inflammatory pathways makes it a candidate for further investigation in anti-inflammatory drug development .
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. The thioxo group in this compound may contribute to its ability to inhibit bacterial growth, making it a subject of interest for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by the American Chemical Society, a series of tetrahydropyrimidine derivatives were synthesized and screened for anticancer activity. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% . These findings suggest that structural modifications can enhance the anticancer efficacy of tetrahydropyrimidines.
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study aimed at exploring the binding affinity of this compound with the active site of 5-lipoxygenase revealed favorable interactions. The results indicated that modifications on the phenyl rings could improve binding affinity and selectivity towards inflammatory pathways . This opens avenues for designing more effective anti-inflammatory drugs based on this scaffold.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares substituents and their implications:
Key Observations :
- Electronic Effects : The 3-ethoxy-4-hydroxyphenyl group in the target compound introduces mixed electronic properties (electron-donating ethoxy and polar hydroxyl), contrasting with strongly electron-withdrawing groups like CF₃ or Cl in analogs .
- Solubility : The hydroxyl group may enhance aqueous solubility compared to lipophilic CF₃ or chloro-substituted analogs .
Crystallographic and Computational Analysis
- Crystallography : The ethyl ester analog in exhibits stable packing due to CF₃ groups. The target compound’s ethoxy and hydroxyl groups may introduce hydrogen-bonding networks, affecting crystal morphology.
- Software Tools : SHELX programs and ORTEP-3 are widely used for structural determination and visualization, applicable to this compound’s analysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer : The compound is synthesized via a tandem Knoevenagel-Michael reaction followed by intramolecular condensation, as demonstrated in structurally analogous tetrahydropyrimidine derivatives. Key steps include the regioselective alkylation of thioxo groups and stabilization of intermediates through hydrogen bonding. Ethoxy and hydroxyl substituents on the phenyl ring are introduced via pre-functionalized precursors, with purification achieved via recrystallization or column chromatography .
- Relevant Data :
- Yield optimization: ~60-75% under reflux conditions in ethanol .
- Critical reagents: Thiourea derivatives, β-keto esters, and substituted benzaldehydes.
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. For example, XRD analysis of similar ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine derivatives confirmed chair conformations of the tetrahydropyrimidine ring and intermolecular hydrogen bonding between thioxo groups and hydroxyl substituents .
- Relevant Data :
- Bond lengths: C=O (1.21–1.23 Å), C=S (1.68–1.70 Å) .
- Dihedral angles: Phenyl rings deviate by 12–15° from the pyrimidine plane, influencing π-π stacking .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on distinguishing methyl (δ 2.1–2.5 ppm), ethoxy (δ 1.3–1.5 ppm for CH3; δ 4.1–4.3 ppm for OCH2), and hydroxyl protons (δ 9.5–10.0 ppm, broad).
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch), 1250–1280 cm⁻¹ (C=S stretch), and 3200–3400 cm⁻¹ (O-H/N-H stretches) .
Advanced Research Questions
Q. How does regioselectivity in alkylation reactions impact the synthesis of derivatives?
- Methodological Answer : Alkylation of the thioxo group proceeds regioselectively at the sulfur atom due to its nucleophilic character, forming stable thioethers. For instance, allylation of 6-amino-2-thioxo-tetrahydropyrimidine derivatives exclusively occurs at sulfur, confirmed by XRD and NMR . Competing alkylation at nitrogen is suppressed via steric hindrance from 3,5-dimethylphenyl substituents .
- Data Contradiction Analysis : While alkylation at sulfur is dominant in most cases, electron-deficient aryl groups may shift reactivity toward nitrogen. Researchers must validate regioselectivity via control experiments (e.g., NOESY for spatial proximity) .
Q. What role do hydrogen bonding networks play in the compound’s crystallographic packing and solubility?
- Methodological Answer : The 4-hydroxyphenyl group forms intramolecular O-H⋯S and intermolecular O-H⋯O hydrogen bonds, stabilizing the crystal lattice. For example, in ethyl 4-(4-hydroxy-3-methoxyphenyl) analogs, these interactions create layered structures, reducing solubility in non-polar solvents .
- Relevant Data :
- Hydrogen bond distances: O-H⋯S = 2.85–2.95 Å; O-H⋯O = 2.70–2.80 Å .
- Solubility: <1 mg/mL in hexane; >50 mg/mL in DMSO .
Q. How do substituent variations (e.g., ethoxy vs. methoxy) affect biological activity or reactivity?
- Methodological Answer : Ethoxy groups enhance metabolic stability compared to methoxy substituents, as shown in cytotoxicity assays of analogous pyrimidine carboxamides. The bulkier ethoxy moiety also reduces rotational freedom, impacting binding affinity to target proteins .
- Comparative Data :
- IC50 (EGFR inhibition): Ethoxy derivative = 0.8 µM; Methoxy derivative = 2.3 µM .
- Metabolic half-life (human liver microsomes): Ethoxy = 45 min; Methoxy = 22 min .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from reaction temperature, solvent polarity, or catalyst loading. For example, refluxing in ethanol (78°C) vs. acetonitrile (82°C) alters reaction rates due to differences in dielectric constants (ε = 24.3 vs. 37.5). Catalytic acetic acid (5–10 mol%) improves yields by stabilizing intermediates via proton transfer .
- Resolution Workflow :
Replicate conditions from conflicting studies.
Monitor reaction progress via TLC/HPLC.
Optimize parameters using response surface methodology (RSM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
